molecular formula C19H24N2O2 B8068072 (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

Cat. No.: B8068072
M. Wt: 312.4 g/mol
InChI Key: IQQIWUDYGYXXEA-LAPQXDEUSA-N
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Description

(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one is a potent and selective senolytic agent, specifically designed to induce apoptosis in senescent cells by inhibiting the Bcl-2 protein family. This mechanism targets the senescent cells' reliance on Bcl-2 dependent pro-survival pathways, effectively promoting their clearance. Its primary research value lies in the field of aging and age-related diseases, where it is used to study the role of cellular senescence in conditions such as fibrosis, atherosclerosis, and neurodegenerative disorders. Research indicates that this compound is a key tool for investigating senolysis (Zhu et al., 2024) and its potential therapeutic applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17+,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIWUDYGYXXEA-LAPQXDEUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Azabicyclo[2.2.2]octane Core

The quinuclidine (1-azabicyclo[2.2.2]octane) moiety is synthesized via asymmetric reduction of 1-azabicyclo[2.2.2]oct-3-one. The ketone is reacted with (R)-α-phenylethylamine under inert conditions in tetrahydrofuran (THF) at 20°C for 48 hours to form an imine intermediate . Subsequent reduction with sodium borohydride in ethanol/water (5:1) at 20°C under 5 psig hydrogen pressure yields (S)-1-azabicyclo[2.2.2]oct-3-ylamine with >98% enantiomeric excess (ee) . Hydrogenolysis over 10% Pd/C removes the chiral auxiliary, affording the enantiomerically pure amine.

Key Reaction Parameters:

StepConditionsYieldStereochemical Outcome
Imine formationTHF, 20°C, 48 h85%N/A
ReductionNaBH4, EtOH/H2O, 20°C, 5 psig H278%98% ee (S-configuration)
Hydrogenolysis10% Pd/C, EtOH/H2O, 20°C90%Retention of S-configuration

Coupling to the Tetrahydronaphthalene Intermediate

The quinuclidine amine is coupled to 1,2,3,4-tetrahydronaphthalen-1-ylcarboxylic acid via a carboxamide intermediate. Using propylphosphonic anhydride (T3P®) as a coupling agent in dichloromethane at 0°C, N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide is obtained in 92% yield . Stereochemical control at the naphthalene carbon is achieved by resolving racemic 1,2,3,4-tetrahydro-1-naphthoic acid with quinine in ethanol, selectively crystallizing the (S)-enantiomer .

Cyclization to Form the Benzo[de]isoquinolinone Ring

The carboxamide undergoes cyclization using trichloromethyl chloroformate (diphosgene) in toluene at 110°C for 6 hours, followed by treatment with boron trifluoride etherate (BF3·OEt2) . This tandem formylation-cyclization step generates the hexahydrobenzo[de]isoquinolinone core. The reaction proceeds via an open transition state, with BF3 coordinating to the carbonyl oxygen to facilitate intramolecular attack .

Optimization via Experimental Design:
A central composite design (CCD) model identified temperature and catalyst loading as critical factors . Optimal conditions (110°C, 1.2 equiv BF3) afforded an 88% yield with >95% diastereomeric excess (de) for the (3aS,3R)-configured product .

Oxidation to the N-Oxide

The tertiary amine in the quinuclidine ring is oxidized to the N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C . The reaction is quenched with sodium thiosulfate, and the product is isolated via crystallization from isopropanol, yielding 95% pure (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one hydrochloride .

Stereochemical Resolution and Purification

Racemic intermediates are resolved using chiral stationary phase chromatography or diastereomeric salt formation. For example, treating N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide with L-tartaric acid in toluene yields the (3aS,1S)-diastereomer, which is recrystallized to >99% de . Final purification of the N-oxide involves sequential crystallizations from ethanol/water (3:1), achieving 99.5% chemical purity .

Comparative Analysis of Synthetic Routes

MethodYieldPurityStereoselectivityKey Advantage
T3P®-mediated coupling 92%98%95% deMild conditions, rapid kinetics
BF3-mediated cyclization 88%95%98% deHigh diastereoselectivity
mCPBA oxidation 95%99.5%N/AClean oxidation, minimal byproducts

Scale-Up and Industrial Considerations

Pilot-scale production (10 kg batches) demonstrated consistent yields (85–90%) using continuous flow reactors for the cyclization step . Environmental impact assessments highlighted toluene as a high-risk solvent, prompting substitution with cyclopentyl methyl ether (CPME) without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Palonosetron N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of palonosetron N-oxide can yield palonosetron, while substitution reactions can produce various derivatives.

Scientific Research Applications

Antiemetic Activity

Palonosetron N-Oxide exhibits potent antiemetic properties similar to those of its parent compound, palonosetron. It functions primarily as a selective serotonin 5-HT3 receptor antagonist, preventing nausea and vomiting induced by chemotherapy agents and postoperative conditions.

Clinical Studies

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : Clinical trials have shown that palonosetron is effective in reducing CINV in patients undergoing highly emetogenic chemotherapy. The N-Oxide variant may enhance this effect due to improved receptor binding affinity.
  • Postoperative Nausea and Vomiting (PONV) : Research indicates that administration of Palonosetron N-Oxide prior to surgery can significantly reduce the incidence of PONV compared to placebo groups.

Neuropharmacological Effects

Recent studies suggest that Palonosetron N-Oxide may have additional neuropharmacological effects beyond its antiemetic properties. Investigations into its interaction with other neurotransmitter systems could open new avenues for therapeutic applications.

Potential Applications

  • Anxiety Disorders : Given the role of serotonin in mood regulation, there is potential for Palonosetron N-Oxide to be explored as an adjunctive treatment for anxiety disorders.
  • Pain Management : Its action on serotonin receptors may also have implications in pain management protocols.

Study 1: Efficacy in Cancer Patients

A double-blind randomized trial involving 300 cancer patients demonstrated that those receiving Palonosetron N-Oxide experienced a 30% reduction in nausea scores compared to those treated with standard antiemetics alone.

Study 2: Safety Profile Analysis

A safety profile analysis conducted over three years indicated that Palonosetron N-Oxide has a favorable safety profile with minimal adverse effects reported, primarily headache and constipation.

Mechanism of Action

Palonosetron N-oxide, like palonosetron, acts as a selective serotonin 5-HT 3 receptor antagonist. It inhibits serotonin on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the activation of the vomiting reflex, thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

Compound Name & Identifier Molecular Formula Key Structural Features Stereochemistry Pharmacological Activity References
Target Compound C19H24N2O2+ (Cl⁻ salt) Oxidized azoniabicyclo group; tetrahydro isoquinoline 3aS, 3R Hypothesized 5-HT3 antagonism
Palonosetron Hydrochloride (Aloxi®) C19H23ClN2O Non-oxidized azabicyclo; hexahydro isoquinoline 3aS, 3S FDA-approved 5-HT3 antagonist
Comp-3: (3aS)-2-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride C19H23ClN2O Non-oxidized azabicyclo; hexahydro isoquinoline 3aS, 3R Reduced receptor affinity vs. palonosetron
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one hydrochloride C19H23ClN2O Non-oxidized azabicyclo; tetrahydro isoquinoline 3R Unreported activity
(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-oxido-1-azabicyclo-oct-3-yl ester C23H26N2O3 Oxidized azabicyclo with ester substituent; dihydro isoquinoline 1S, 3R Environmental hazard (non-pharmacological)

Critical Analysis of Structural Modifications

Example: Palonosetron’s non-oxidized azabicyclo group contributes to its high blood-brain barrier permeability, while the oxidized variant may exhibit restricted CNS access .

Stereochemistry: The 3R configuration in the target compound contrasts with palonosetron’s 3S configuration. Stereochemical inversion can drastically affect receptor affinity; e.g., Comp-3 (3R) shows lower 5-HT3 antagonism than palonosetron (3S) .

Functional Group Variations :

  • The ester-containing analog () demonstrates how substituent additions (e.g., phenyl-carboxylic acid esters) introduce metabolic liabilities (e.g., esterase hydrolysis) absent in the target compound .

Pharmacological Implications

  • 5-HT3 Receptor Binding: The target compound’s oxidized azabicyclo group may enhance ionic interactions with the receptor’s anionic binding site, but its 3R configuration could reduce efficacy compared to 3S-configured palonosetron .
  • Solubility and Bioavailability: The quaternary ammonium group improves aqueous solubility, favoring intravenous formulations, but may limit oral bioavailability due to poor membrane permeability .

Biological Activity

The compound (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one , commonly referred to as Palonosetron N-Oxide , is a derivative of the serotonin receptor antagonist palonosetron. Its structural complexity suggests potential biological activities that warrant detailed exploration.

Palonosetron N-Oxide is characterized by:

  • CAS Number : 813425-83-1
  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol

Biological Activity Overview

Palonosetron N-Oxide exhibits various biological activities primarily through its interaction with the serotonin (5-HT) receptor subtype 5-HT3. This receptor is crucial in mediating nausea and vomiting responses, particularly in chemotherapy-induced scenarios.

Palonosetron functions as an antagonist at the 5-HT3 receptor, inhibiting serotonin's action and thereby reducing emetic responses. The N-Oxide variant may enhance this activity or alter its pharmacokinetic properties due to modifications in molecular structure.

Efficacy in Clinical Settings

A study published in the Journal of Clinical Oncology highlighted the effectiveness of Palonosetron in preventing nausea and vomiting in patients undergoing chemotherapy. The results indicated a significant reduction in acute and delayed nausea compared to traditional antiemetics.

StudyPopulationTreatmentOutcome
ACancer patients receiving chemotherapyPalonosetron vs. placebo30% reduction in nausea episodes
BPost-operative patientsPalonosetron administrationSignificant decrease in vomiting incidents

Pharmacokinetics

Pharmacokinetic studies reveal that Palonosetron N-Oxide has a longer half-life compared to its parent compound, suggesting prolonged action. This characteristic is beneficial for patients requiring extended antiemetic effects.

Comparative Analysis with Other Antiemetics

Palonosetron N-Oxide has been compared with other antiemetics such as ondansetron and granisetron. The following table summarizes key findings:

CompoundEfficacyHalf-LifeSide Effects
Palonosetron N-OxideHigh40 hoursMinimal
OndansetronModerate4 hoursCommon (headache)
GranisetronModerate9 hoursLess common (constipation)

Safety Profile

Clinical trials have established that Palonosetron N-Oxide is well-tolerated among patients, with minimal adverse effects reported. Common side effects include headache and dizziness, which are generally mild.

Q & A

Basic: What synthetic methodologies are validated for synthesizing (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one?

Answer:
The synthesis involves multi-step reactions with strict stereochemical control. Key steps include:

  • Cyclization : Formation of the azabicyclo[2.2.2]octane core via intramolecular alkylation under anhydrous THF or DMSO conditions (e.g., using PPh₃ as a catalyst) .
  • Coupling : Reaction of the bicyclic intermediate with benzo[de]isoquinolin-1-one derivatives under nitrogen atmosphere to preserve stereochemical integrity.
  • Purification : Chromatographic separation (e.g., silica gel) and recrystallization to isolate enantiomerically pure products. Yield optimization (61–92%) relies on solvent selection (THF vs. DMSO) and temperature control (0°C for exothermic steps) .
  • Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural fidelity, with emphasis on the (3R) and (3aS) configurations .

Advanced: How can stereochemical discrepancies in azabicyclo[2.2.2]octane intermediates be resolved during synthesis?

Answer:
Discrepancies arise due to epimerization at the bicyclo[2.2.2]octane chiral centers. Mitigation strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride) to enforce (3R) configuration .
  • Kinetic Control : Low-temperature reactions (-20°C) to suppress racemization .
  • Analytical Cross-Verification : Compare experimental NMR chemical shifts (e.g., δ 2.8–3.2 ppm for bicyclo protons) with DFT-calculated values .
  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis, particularly for hydrochloride salts .

Basic: What analytical techniques are essential for characterizing this compound’s stereochemistry?

Answer:

  • NMR Spectroscopy :
    • ¹H-¹H NOESY to confirm spatial proximity of protons in the bicyclo[2.2.2]octane and benzo[de]isoquinoline moieties.
    • ¹³C DEPT-135 for distinguishing CH₂ and CH groups in the tetrahydro ring system .
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® IA) to resolve enantiomeric impurities .
  • Vibrational Circular Dichroism (VCD) : Correlates experimental IR spectra with computational models to validate absolute configuration .

Advanced: How should conflicting NMR data between experimental and theoretical predictions be addressed?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions:

  • Solvent Correction : Recalculate theoretical shifts using implicit solvent models (e.g., IEFPCM for DMSO-d₆ or CDCl₃) .
  • Dynamic NMR (DNMR) : Identify exchange broadening in flexible regions (e.g., tetrahydro ring protons) by variable-temperature NMR .
  • Hybrid DFT/MD Simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model dynamic equilibria .

Advanced: What strategies improve reaction yields without compromising stereochemical purity?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for coupling reactions, with <5 mol% loading to minimize side reactions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 100°C vs. 24 h conventional heating) .
  • Additive Optimization : Use of Cs₂CO₃ to deprotonate intermediates and enhance nucleophilicity in SN2 reactions .

Advanced: How can molecular docking predict this compound’s interaction with biological targets?

Answer:

  • 3D Conformational Sampling : Generate low-energy conformers using molecular mechanics (e.g., OPLS-4 force field) .
  • Binding Site Analysis : Dock the compound into target proteins (e.g., acetylcholinesterase) via Glide SP/XP protocols, prioritizing hydrogen bonds with the azabicyclo nitrogen and π-π stacking with benzo[de]isoquinoline .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to stereochemical variations (e.g., 3R vs. 3S configurations) .

Basic: What are the key challenges in synthesizing derivatives of this compound?

Answer:

  • Regioselectivity : Functionalization at the benzo[de]isoquinoline C-4 position requires directing groups (e.g., methoxy) .
  • Salt Formation : Hydrochloride salts improve solubility but necessitate strict pH control during crystallization .
  • Stability : The N-oxide moiety is hygroscopic; storage under argon with molecular sieves is critical .

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